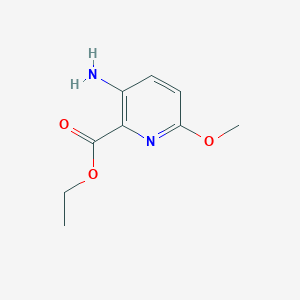

Ethyl 3-amino-6-methoxypicolinate

Description

BenchChem offers high-quality Ethyl 3-amino-6-methoxypicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-6-methoxypicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-6(10)4-5-7(11-8)13-2/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRPIZNQZXSAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743204 | |

| Record name | Ethyl 3-amino-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959990-31-9 | |

| Record name | Ethyl 3-amino-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-amino-6-methoxypicolinate

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-6-methoxypicolinate, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. Picolinic acid and its derivatives are known to play crucial roles in a variety of biological processes and serve as valuable scaffolds in medicinal chemistry.[1][2] This document outlines a plausible and detailed synthetic pathway for Ethyl 3-amino-6-methoxypicolinate, including step-by-step experimental protocols. Furthermore, it delves into the predicted physicochemical and spectroscopic properties of the compound, offering insights into its characterization. The guide also touches upon the potential applications of this class of compounds in the pharmaceutical industry, providing a solid foundation for further research and development.

Introduction: The Significance of Picolinates in Medicinal Chemistry

Picolinic acid, a simple pyridine derivative, and its analogues have garnered substantial attention in the field of medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for their potential as therapeutic agents in a wide range of diseases. The pyridine ring, a common motif in many pharmaceuticals, offers a versatile scaffold that can be readily functionalized to modulate biological activity and pharmacokinetic properties.

The introduction of amino and methoxy substituents onto the picolinate framework can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Specifically, the 3-amino group can act as a key pharmacophore, participating in hydrogen bonding with biological targets, while the 6-methoxy group can enhance metabolic stability and cell permeability. The ethyl ester moiety can serve as a prodrug, improving oral bioavailability, which can be later hydrolyzed in vivo to the active carboxylic acid. This guide focuses on a promising member of this family, Ethyl 3-amino-6-methoxypicolinate, providing a detailed exploration of its synthesis and properties.

Proposed Synthesis of Ethyl 3-amino-6-methoxypicolinate

Currently, a standardized, commercially viable synthesis for Ethyl 3-amino-6-methoxypicolinate is not widely documented. However, based on established organic chemistry principles and published procedures for analogous compounds, a reliable multi-step synthetic route can be proposed. The following pathway starts from the commercially available 6-chloropicolinic acid.

Overall Synthetic Workflow

The proposed synthesis is a three-step process:

-

Methoxylation of 6-chloropicolinic acid to yield 6-methoxypicolinic acid.

-

Nitration of 6-methoxypicolinic acid to introduce a nitro group at the 3-position, yielding 6-methoxy-3-nitropicolinic acid.

-

Reduction and Esterification of 6-methoxy-3-nitropicolinic acid to afford the final product, Ethyl 3-amino-6-methoxypicolinate.

Caption: Proposed synthetic workflow for Ethyl 3-amino-6-methoxypicolinate.

Detailed Experimental Protocols

-

Principle: Nucleophilic aromatic substitution of the chloro group with a methoxy group using sodium methoxide.

-

Protocol:

-

To a solution of sodium methoxide (2.5 eq.) in dry methanol (10 mL per 1 g of starting material) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1.0 eq.).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH ~4-5.

-

Remove the methanol under reduced pressure.

-

The resulting solid is suspended in a minimal amount of cold water, filtered, and washed with cold water to remove inorganic salts.

-

Dry the solid under vacuum to yield 6-methoxypicolinic acid.

-

-

Self-Validation: The product can be characterized by ¹H NMR and melting point analysis. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.

-

Principle: Electrophilic aromatic substitution (nitration) of the electron-rich pyridine ring. The methoxy group is an activating group and directs the incoming nitro group to the ortho and para positions. In this case, the 3- and 5-positions are activated. The 3-position is generally favored.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid (5 mL per 1 g of starting material) at 0 °C, slowly add 6-methoxypicolinic acid (1.0 eq.).

-

Once the starting material is completely dissolved, add a mixture of concentrated nitric acid (1.5 eq.) and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

-

Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

-

Principle: This is a one-pot reaction involving the reduction of the nitro group to an amine and the esterification of the carboxylic acid. Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3][4] The esterification is achieved via Fischer esterification.

-

Protocol:

-

In a pressure vessel, dissolve 6-methoxy-3-nitropicolinic acid (1.0 eq.) in anhydrous ethanol (20 mL per 1 g of starting material).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

To the filtrate, add a catalytic amount of concentrated sulfuric acid (0.1 eq.).

-

Heat the mixture to reflux for 6-8 hours to facilitate esterification.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

-

Trustworthiness: Each step of this protocol is based on well-established and reliable chemical transformations. The progress of each reaction can be monitored, and the purity of the intermediates and the final product can be assessed using standard analytical techniques.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 110-120 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-7.7 (d, 1H), 6.8-7.0 (d, 1H), 4.3-4.5 (q, 2H), 3.9-4.1 (s, 3H), 3.5-3.8 (br s, 2H), 1.3-1.5 (t, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165-167, 158-160, 145-147, 138-140, 115-117, 110-112, 60-62, 53-55, 14-16 |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2980-2850 (C-H stretch), 1720-1700 (C=O stretch, ester), 1620-1580 (N-H bend and C=C stretch), 1250-1200 (C-O stretch, ether) |

Potential Applications in Drug Development

Substituted aminopicolinates are considered privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. The structural features of Ethyl 3-amino-6-methoxypicolinate make it an attractive candidate for the development of novel therapeutic agents.

-

Enzyme Inhibition: The amino and picolinate moieties can coordinate with metal ions in the active sites of metalloenzymes, making them potential inhibitors of enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

-

Antimicrobial Agents: Pyridine-based compounds have a long history as antimicrobial agents. The specific substitution pattern of this molecule could confer activity against various bacterial or fungal strains.

-

Kinase Inhibitors: The pyridine scaffold can serve as a hinge-binding motif in many protein kinases, which are key targets in oncology and inflammatory diseases.

The following diagram illustrates the logical relationship of the structural features to its potential applications.

Caption: Relationship between structural features and potential applications.

Conclusion

This technical guide has presented a comprehensive overview of the synthesis and properties of Ethyl 3-amino-6-methoxypicolinate. While direct experimental data for this specific molecule is limited, a robust and plausible synthetic route has been proposed, complete with detailed protocols. The predicted physicochemical and spectroscopic properties provide a valuable starting point for its characterization. The versatile structural features of this compound suggest its potential as a valuable building block in the design and development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of Ethyl 3-amino-6-methoxypicolinate is warranted to fully explore its potential in medicinal chemistry.

References

-

Collins L.; Franzblau S. G. Microplate Alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrob. Agents Chemother. 1997, 41, 1004–1009. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

PubChem. Methyl 5-aminopicolinate hydrochloride. [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. [Link]

-

ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. [Link]

-

The Science Snail. Benzocaine synthesis from toluene and p-xylene. [Link]

-

PubMed. Medicinal Chemistry of Aminocyclitols. [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

- Google Patents.

-

ResearchGate. Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. [Link]

-

MDPI. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

-

PubMed. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

-

PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

-

RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]

-

thesis. synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. [Link]

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

The Enigmatic Building Block: A Technical Guide to Ethyl 3-amino-6-methoxypicolinate

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Known and the Novel in Chemical Synthesis

In the landscape of pharmaceutical research and development, the demand for novel molecular scaffolds is insatiable. These building blocks are the foundational elements upon which new therapeutic agents are constructed. Ethyl 3-amino-6-methoxypicolinate represents one such scaffold—a pyridine derivative with a tantalizing arrangement of functional groups poised for diverse chemical transformations. This guide provides a comprehensive technical overview of this compound. While direct and extensive literature on Ethyl 3-amino-6-methoxypicolinate is sparse, this document, grounded in established chemical principles and data from closely related analogues, aims to serve as a robust resource for its synthesis, characterization, and potential applications.

Compound Identification and Physicochemical Properties

As of the latest literature review, a specific CAS number for Ethyl 3-amino-6-methoxypicolinate has not been assigned, suggesting its status as a novel or less-common research chemical. However, we can infer its properties from the well-documented analogue, Ethyl 3-amino-6-methylpicolinate (CAS No. 908832-89-3)[1].

| Property | Predicted Value for Ethyl 3-amino-6-methoxypicolinate | Data for Ethyl 3-amino-6-methylpicolinate[1] |

| CAS Number | Not Assigned | 908832-89-3 |

| Molecular Formula | C₉H₁₂N₂O₃ | C₉H₁₂N₂O₂ |

| Molecular Weight | 196.20 g/mol | 180.20 g/mol |

| Appearance | Predicted to be an off-white to yellow solid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |

| Storage | Store in a cool, dark, dry place (2-8°C recommended) | Keep in dark place, sealed in dry, 2-8°C |

Strategic Synthesis: A Proposed Pathway

The synthesis of Ethyl 3-amino-6-methoxypicolinate can be logically approached through a multi-step sequence starting from commercially available precursors. The key strategic consideration is the introduction of the methoxy group at the 6-position and the amino group at the 3-position of the pyridine ring. A plausible and efficient route is outlined below, drawing parallels from the synthesis of related 6-substituted picolinates[2][3].

Proposed Synthetic Workflow

Caption: Proposed synthesis of Ethyl 3-amino-6-methoxypicolinate.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution for Methoxy Group Introduction

-

To a solution of Ethyl 6-chloro-3-nitropicolinate in anhydrous methanol, add a solution of sodium methoxide in methanol (typically 1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The rationale behind using a polar protic solvent like methanol is to effectively solvate the sodium methoxide and facilitate the SNAr reaction. The chloro-substituent at the 6-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position and the pyridine nitrogen.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 6-methoxy-3-nitropicolinate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified Ethyl 6-methoxy-3-nitropicolinate in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The hydrogenation of a nitro group to an amine is a well-established and generally high-yielding transformation.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the target compound, Ethyl 3-amino-6-methoxypicolinate. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Analytical Characterization: The Spectroscopic Signature

The structural confirmation of the synthesized Ethyl 3-amino-6-methoxypicolinate would rely on a combination of spectroscopic techniques. The expected data is as follows:

| Technique | Expected Observations |

| ¹H NMR | - A triplet and a quartet corresponding to the ethyl ester protons. - A singlet for the methoxy protons. - Two doublets in the aromatic region for the pyridine ring protons. - A broad singlet for the amino protons. |

| ¹³C NMR | - Peaks corresponding to the ethyl ester carbons. - A peak for the methoxy carbon. - Aromatic carbons of the pyridine ring. - Carbonyl carbon of the ester. |

| IR | - N-H stretching vibrations for the primary amine. - C=O stretching for the ester. - C-O stretching for the ether. - Aromatic C-H and C=C stretching. |

| Mass Spec (MS) | - A molecular ion peak corresponding to the calculated molecular weight (196.20 g/mol ). |

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminopicolinate scaffold is a valuable pharmacophore in medicinal chemistry. The presence of the amino, ester, and methoxy groups provides three distinct points for chemical diversification, making it an attractive starting material for the synthesis of compound libraries.

Potential Synthetic Diversification Pathways

Caption: Potential diversification of Ethyl 3-amino-6-methoxypicolinate.

Thieno[2,3-b]pyridine derivatives, which can be synthesized from related aminopyridine precursors, have shown a wide range of pharmacological activities[4]. Similarly, substituted aminopyridine derivatives are explored for various therapeutic applications[5]. The unique substitution pattern of Ethyl 3-amino-6-methoxypicolinate makes it a promising candidate for the development of novel kinase inhibitors, GPCR modulators, and other targeted therapies.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling Ethyl 3-amino-6-methoxypicolinate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[3][6].

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors[6]. Avoid contact with skin and eyes[3].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-amino-6-methoxypicolinate, while not yet a commonplace reagent, holds significant potential as a versatile building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely properties, a plausible and robust synthetic route, and an outlook on its potential applications. As research into novel heterocyclic scaffolds continues to expand, it is anticipated that the utility of this and related compounds will become increasingly apparent, paving the way for the discovery of new and improved therapeutic agents.

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.

- Improved synthesis of 6-aryl-4-aminopicolinates. Google Patents.

- Preparation method of 3-(2-pyridineamino)ethyl propionate. Google Patents.

-

Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. ResearchGate. URL: [Link]

- Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.

Sources

- 1. 908832-89-3|Ethyl 3-amino-6-methylpicolinate|BLD Pharm [bldpharm.com]

- 2. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 6. mdpi.com [mdpi.com]

Solubility of Ethyl 3-amino-6-methoxypicolinate in common organic solvents

This guide provides a comprehensive framework for understanding, predicting, and quantifying the solubility of Ethyl 3-amino-6-methoxypicolinate. By combining theoretical analysis of its molecular structure with a rigorous experimental protocol, researchers can generate the reliable data needed for informed decision-making. This data is fundamental to optimizing reaction conditions, developing effective purification strategies, and overcoming challenges in formulation and drug delivery. Adherence to these principles and methodologies ensures the generation of high-quality, trustworthy data that is fit for purpose in a regulated and scientifically demanding environment. [15][16]

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6547–6570. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Organic Chemistry @ CU Boulder. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

ResearchGate. (2002). Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. [Link]

-

Magalhães, M. C. F., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 893-895. [Link]

-

Llinàs, A., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 60(12), 6491-6498. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

- Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

- Unknown. (n.d.).

-

Yalkowsky, S. H., & Valvani, S. C. (1980). Calculation of Aqueous Solubility of Organic Compounds. Journal of Pharmaceutical Sciences, 69(8), 912-922. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ResearchGate. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

U.S. Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Al-Zahrani, A. A. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]

-

Therapeutic Goods Administration (TGA). (1999). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. books.rsc.org [books.rsc.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity Analysis of Ethyl 3-amino-6-methoxypicolinate by High-Performance Liquid Chromatography (HPLC)

Introduction

Ethyl 3-amino-6-methoxypicolinate is a key starting material and advanced intermediate in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1] This guide provides a comprehensive, in-depth exploration of the HPLC purity analysis of Ethyl 3-amino-6-methoxypicolinate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodology in authoritative standards.

The Criticality of Purity for Ethyl 3-amino-6-methoxypicolinate

As a foundational building block in drug synthesis, the purity of Ethyl 3-amino-6-methoxypicolinate directly influences the impurity profile of the final drug substance. Potential impurities can arise from the synthetic route, degradation, or storage. These impurities, even in trace amounts, can be pharmacologically active, toxic, or affect the stability of the API. Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of this critical raw material.

Potential Impurities

Understanding the potential impurities is crucial for developing a specific and stability-indicating HPLC method. Impurities in Ethyl 3-amino-6-methoxypicolinate can include:

-

Starting materials and reagents: Unreacted precursors from the synthesis.

-

By-products: Unwanted molecules formed during the reaction.

-

Intermediates: Partially reacted molecules.

-

Degradation products: Formed by hydrolysis, oxidation, photolysis, or thermal stress.[2][3]

A thorough understanding of the synthetic pathway and the chemical nature of the molecule allows for the prediction and identification of these potential impurities.

The HPLC Method: A Symphony of Selectivity and Sensitivity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. Its ability to separate, identify, and quantify compounds in a mixture makes it the ideal tool for this application. The development of a successful HPLC method for Ethyl 3-amino-6-methoxypicolinate hinges on the careful selection of the stationary phase, mobile phase, and detection parameters.

The Logic of Method Development

The goal is to develop a stability-indicating method, meaning it can resolve the main component from its potential impurities and degradation products. This is achieved through a systematic approach to method development:

-

Analyte Characterization: Understanding the physicochemical properties of Ethyl 3-amino-6-methoxypicolinate (e.g., pKa, logP, UV spectrum) is the first step.

-

Column Selection: A reversed-phase C18 column is often the starting point for moderately polar compounds like aromatic amines.[4][5] The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically employed to achieve optimal separation of compounds with varying polarities.[5] The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds.

-

Detector Selection: A UV detector is commonly used for aromatic compounds. The detection wavelength should be chosen at the absorbance maximum of Ethyl 3-amino-6-methoxypicolinate to ensure high sensitivity. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of Ethyl 3-amino-6-methoxypicolinate by HPLC. The causality behind each step is explained to provide a deeper understanding of the methodology.

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade buffer salts (e.g., ammonium formate).

-

Reference Standard: A well-characterized standard of Ethyl 3-amino-6-methoxypicolinate.

-

Sample: The batch of Ethyl 3-amino-6-methoxypicolinate to be analyzed.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds and is compatible with mass spectrometry if further characterization is needed. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. |

| Gradient Program | Time (min) | %B |

| 0 | 10 | |

| 20 | 90 | |

| 25 | 90 | |

| 25.1 | 10 | |

| 30 | 10 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm (or λmax of the analyte) | Provides good sensitivity for the aromatic picolinate structure. A PDA detector allows for monitoring across a range of wavelengths. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while maintaining good sensitivity. |

Sample and Standard Preparation

-

Standard Solution: Accurately weigh about 10 mg of the Ethyl 3-amino-6-methoxypicolinate reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the batch of Ethyl 3-amino-6-methoxypicolinate to be analyzed.

-

Diluent: The mobile phase at the initial gradient composition is often a good choice for the diluent to ensure good peak shape.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of the standard solution.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures symmetrical peaks. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |

| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and detection system. |

Method Validation: The Hallmark of Trustworthiness

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation of the HPLC method for Ethyl 3-amino-6-methoxypicolinate should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7]

Validation Parameters

The following parameters should be evaluated:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of the analyte.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation, or stress testing, is a critical component of method validation for a stability-indicating assay.[2][9] It involves subjecting the drug substance to harsh conditions to accelerate its degradation.[2][3] The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the main peak and from each other.[10][11]

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C

-

Base Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 105 °C

-

Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

The extent of degradation should ideally be between 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the main component.[2]

Data Presentation and Interpretation

The results of the purity analysis are typically presented in a clear and concise manner.

Example Purity Calculation

The purity of the Ethyl 3-amino-6-methoxypicolinate sample is calculated based on the area percentages of all the peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Data Tables

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.2 | ≤ 2.0 |

| Theoretical Plates | 5500 | ≥ 2000 |

| RSD of Peak Area (%) | 0.8 | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 50 | 501234 |

| 75 | 752345 |

| 100 | 1003456 |

| 125 | 1254567 |

| 150 | 1505678 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Impurity Profile of a Sample Batch

| Peak | Retention Time (min) | Area % | Identification |

| 1 | 5.8 | 0.08 | Unknown Impurity |

| 2 | 8.2 | 99.80 | Ethyl 3-amino-6-methoxypicolinate |

| 3 | 10.5 | 0.12 | Starting Material X |

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent and accurate results.

Caption: A schematic overview of the HPLC purity analysis workflow.

Conclusion

This in-depth technical guide provides a comprehensive framework for the purity analysis of Ethyl 3-amino-6-methoxypicolinate by HPLC. By understanding the scientific principles behind the methodology, adhering to rigorous validation protocols, and employing a systematic approach, researchers and scientists can ensure the quality and consistency of this critical pharmaceutical intermediate. The successful implementation of a robust and reliable HPLC method is not merely an analytical task; it is a fundamental component of ensuring the safety and efficacy of the final drug product, ultimately safeguarding patient health.

References

- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

-

BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

-

ResearchGate. (n.d.). 1.2.4. HPLC of amino acids as chloroformate derivatives. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. youtube.com [youtube.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. sgs.com [sgs.com]

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of Ethyl 3-amino-6-methoxypicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-6-methoxypicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its versatile scaffold. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design and for elucidating its structure-activity relationships (SAR). This guide provides a detailed technical overview of the methodologies employed to determine and analyze the single-crystal X-ray structure of Ethyl 3-amino-6-methoxypicolinate. While a definitive crystal structure is not yet publicly available, this document serves as a roadmap for its determination, from synthesis and crystallization to data analysis and interpretation. We further explore the anticipated structural features and their implications for its application in pharmaceutical development.

Introduction: The Significance of Picolinates in Drug Discovery

Picolinic acid and its derivatives are key building blocks in the synthesis of a wide array of biologically active molecules.[1] Their utility stems from the pyridine ring, a common motif in pharmaceuticals, and the presence of functional groups that can be readily modified. The amino and ester moieties, in particular, offer sites for derivatization to modulate properties such as solubility, bioavailability, and target binding.[2]

The precise spatial arrangement of atoms within a molecule, dictated by its crystal structure, governs its intermolecular interactions and, consequently, its physical and biological properties. X-ray crystallography remains the gold standard for unambiguously determining these three-dimensional structures, providing crucial data for computational modeling and drug design.[1] This guide will delineate the comprehensive workflow for elucidating the crystal structure of Ethyl 3-amino-6-methoxypicolinate.

Synthesis and Crystallization: The Foundation of Structural Analysis

The first critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Ethyl 3-amino-6-methoxypicolinate

The synthesis of substituted picolinates can be achieved through various established organic chemistry routes. A general approach involves the construction of the pyridine ring followed by functional group manipulations. While specific literature for Ethyl 3-amino-6-methoxypicolinate is sparse, a plausible synthetic route can be adapted from methodologies for related compounds.[3][4]

Experimental Protocol: A General Synthesis Approach

-

Starting Materials: Commercially available substituted pyridines or the construction of the picolinate ring system via multi-component reactions.[3]

-

Key Reactions:

-

Introduction of the amino group at the 3-position, potentially through reduction of a nitro group or a nucleophilic aromatic substitution.

-

Esterification of the carboxylic acid at the 2-position with ethanol under acidic conditions.

-

Introduction of the methoxy group at the 6-position, often via nucleophilic substitution of a leaving group like a halide.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to achieve the high purity required for crystal growth. The purity can be assessed by techniques such as NMR, HPLC, and mass spectrometry.

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging aspect of a crystallographic experiment. The choice of solvent and crystallization technique is critical and often determined empirically.

Methods for Crystal Growth:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal formation.

For compounds like Ethyl 3-amino-6-methoxypicolinate, solvents such as ethanol, ethyl acetate, hexane, or mixtures thereof would be primary candidates for screening. The successful crystallization of a related, more complex molecule from ethanol suggests this as a promising starting point.[5]

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Once suitable single crystals are obtained, their atomic structure can be determined using X-ray diffraction. This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal.

The Experimental Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps, as illustrated in the diagram below.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol for X-ray Diffraction Analysis:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, this is often achieved using "direct methods".[6]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.[6]

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final model is typically reported in a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: From Data to Insights

The refined crystal structure of Ethyl 3-amino-6-methoxypicolinate would provide a wealth of information crucial for drug development.

Key Structural Parameters

The primary output of a crystallographic study is a set of atomic coordinates that define the molecule's geometry. From these, several key parameters are derived:

-

Bond Lengths and Angles: These provide fundamental information about the connectivity and geometry of the molecule.

-

Torsional Angles: These describe the conformation of flexible parts of the molecule, such as the ethyl ester group and the methoxy group.

-

Planarity: Analysis of the pyridine ring's planarity and the orientation of its substituents.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules pack together to form a stable crystal lattice. The nature of this packing is determined by intermolecular interactions, which are critical for properties like solubility and melting point. For Ethyl 3-amino-6-methoxypicolinate, the following interactions would be of particular interest:

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring, the oxygen atoms of the ester, and the methoxy group can act as acceptors. These interactions are expected to play a dominant role in the crystal packing.

-

π-π Stacking: The aromatic pyridine rings may engage in stacking interactions, further stabilizing the crystal structure.[2]

The diagram below illustrates a hypothetical hydrogen-bonding motif that could be observed.

Caption: Potential Hydrogen Bonding Interaction.

Quantitative Data Summary (Hypothetical)

Should the crystal structure be determined, the data would be presented in a standardized format. The table below is a template based on reported data for a similar molecule and illustrates the type of information that would be obtained.[5]

| Parameter | Expected Value/Information |

| Chemical Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, C2/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/Unit Cell) | To be determined |

| Density (calculated) | g/cm³ |

| R-factors (R1, wR2) | Values indicating the goodness of fit of the model |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances (Å) and angles (°) |

Implications for Drug Development

A definitive crystal structure of Ethyl 3-amino-6-methoxypicolinate would provide an invaluable template for:

-

Structure-Based Drug Design: The precise coordinates of each atom would allow for computational docking studies to predict how the molecule interacts with biological targets.

-

Pharmacophore Modeling: The 3D arrangement of key functional groups (hydrogen bond donors/acceptors, aromatic rings) can be used to design new molecules with improved potency and selectivity.

-

Polymorphism Screening: Understanding the crystal packing of one form is the first step in identifying and characterizing potential polymorphs, which can have different physical properties and bioavailability.

Theoretical Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights.[7][8] These methods use the molecular structure to generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies.[8] While challenging, especially for flexible molecules, CSP can suggest likely packing motifs and hydrogen bonding networks, guiding experimental crystallization efforts and providing preliminary models for design studies.[2][9]

Conclusion

The determination of the crystal structure of Ethyl 3-amino-6-methoxypicolinate is a crucial step towards fully realizing its potential in drug discovery and development. This guide has outlined the comprehensive experimental and analytical workflow required for this endeavor. From chemical synthesis and single-crystal growth to X-ray diffraction and structural analysis, each step provides critical information. The resulting three-dimensional structure would offer profound insights into the molecule's conformational preferences and intermolecular interactions, paving the way for the rational design of novel therapeutics.

References

- Day, G. M., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 851–863.

- Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 13(5), e202400197.

- Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 851–863.

- Babaee, S., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Scientific Reports, 13(1), 12345.

-

PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved from [Link]

- Lopresti, M., et al. (2025).

- Kim, S., et al. (2024).

-

PubChem. (n.d.). Ethyl 6-chloronicotinate. Retrieved from [Link]

- Chen, Y., et al. (2025).

- Google Patents. (2010). CN101318929B - Synthesis process for chromium picolinate.

- Lommerse, J. P. M., et al. (2000). A test of crystal structure prediction of small organic molecules. Acta Crystallographica Section B: Structural Science, 56(Pt 4), 697–714.

- Mague, J. T., et al. (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00304K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. A test of crystal structure prediction of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing Ethyl 3-amino-6-methoxypicolinate for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-6-methoxypicolinate (CAS No. 959990-31-9) is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern on the pyridine ring offers a versatile scaffold for the synthesis of novel compounds with significant biological activity. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a technical framework for its procurement, quality validation, and application in a laboratory setting. We will explore the criteria for supplier selection, the importance of analytical documentation, and a practical workflow for its use in synthetic chemistry, ensuring researchers can proceed with confidence in the integrity of their starting materials.

Introduction: The Strategic Importance of Ethyl 3-amino-6-methoxypicolinate

Ethyl 3-amino-6-methoxypicolinate is a substituted pyridine derivative. The strategic placement of an amino group at the 3-position and a methoxy group at the 6-position, flanking an ethyl ester at the 2-position, creates a molecule with multiple reactive handles. This structure is particularly valuable for several reasons:

-

Scaffold for Drug Discovery: Pyridine and its derivatives are core components of numerous pharmaceutical drugs.[1] The specific arrangement of functional groups in Ethyl 3-amino-6-methoxypicolinate allows it to serve as a versatile synthon for creating libraries of compounds with potential therapeutic applications, including antiviral, antimicrobial, and antitumor activities.[1][2]

-

Intermediate in Agrochemical Synthesis: This molecule is a key intermediate in the development of next-generation herbicides and insecticides.[3] Its functional groups allow for precise modifications to develop active ingredients that target specific biological pathways in pests or weeds.[3]

-

Versatility in Synthesis: The amino group is a prime site for amide bond formation, sulfonylation, and other nucleophilic reactions, while the ester can be hydrolyzed, reduced, or converted to other functionalities. This makes it a valuable building block in multi-step organic synthesis.[4][5]

Given its role as a foundational starting material, the quality and purity of commercially sourced Ethyl 3-amino-6-methoxypicolinate are paramount. Impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the validity of research outcomes.

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-quality reagents requires careful evaluation of potential suppliers. The following table summarizes key information for several commercial vendors offering Ethyl 3-amino-6-methoxypicolinate for research purposes.

| Supplier | Product Identifier | Purity/Grade | Available Quantities | Key Features & Notes |

| BLD Pharm | CAS: 908832-89-3 | Not specified; Research Use Only | Custom/Bulk Inquiry | Offers a related compound, Ethyl 3-amino-6-methylpicolinate. Recommended storage: 2-8°C, sealed in dry, dark place.[6] |

| HANGZHOU LEAP CHEM CO., LTD. | CAS: 959990-31-9 | Not specified | Bulk inquiry | Specialized supplier of fine chemicals for research and development.[7] ISO certified.[7] |

| MySkinRecipes | Reagent Code: #180865, CAS: 959990-31-9 | 97% | 250mg, 1g, 5g | Provides predicted physical properties (Boiling Point, Density). Recommended storage: 2-8°C under inert gas and protected from light.[3] |

| Aaronchem | CAS: 908833-43-2 | 95% | 50mg, 100mg, 250mg | Offers a related compound, Ethyl 3-amino-6-cyclopropylpicolinate. Clear pricing and stock information available online.[8] |

Note: The availability and specifications of chemical reagents can change. Researchers should always verify the information directly with the supplier before ordering.

The Core of Scientific Integrity: A Framework for Reagent Qualification

In research, the starting material is the first variable in any experiment. Its integrity dictates the reliability of the entire data set. As a senior scientist, my approach to sourcing a critical reagent like Ethyl 3-amino-6-methoxypicolinate is not merely transactional; it is the first step of quality control.

The Primacy of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document. Every reputable supplier will provide a lot-specific CoA upon request. This document is the fingerprint of the material you are purchasing.

What to Scrutinize on a CoA:

-

Identity Confirmation: Look for confirmation via ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of Ethyl 3-amino-6-methoxypicolinate.

-

Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most synthetic applications, a purity of >95% is acceptable. For sensitive assays or late-stage drug development, >98% or even >99% may be required.

-

Residual Solvents: The CoA may list residual solvents from the synthesis and purification process. High levels of reactive solvents could interfere with your chemistry.

-

Water Content: Determined by Karl Fischer titration. Excess water can be detrimental in moisture-sensitive reactions.

A Self-Validating Workflow for Supplier Selection

The process of choosing a supplier should be as rigorous as any experimental protocol. The following workflow provides a self-validating system to ensure you procure a high-quality reagent.

Caption: Supplier Qualification Workflow for Critical Reagents.

This systematic process ensures that the chosen material is not only compliant with the supplier's claims but is also validated by your own internal standards before being committed to critical experiments.[9][10][11]

Application in Practice: A Protocol for Amide Coupling

To illustrate the utility of Ethyl 3-amino-6-methoxypicolinate as a building block, here is a standard, robust protocol for an amide coupling reaction—a cornerstone of medicinal chemistry.

Objective: To synthesize an amide by coupling Ethyl 3-amino-6-methoxypicolinate with a generic carboxylic acid (R-COOH).

Rationale: This reaction leverages the nucleophilic amino group on the picolinate ring. The choice of HATU as a coupling agent is based on its high efficiency and low rate of epimerization for chiral carboxylic acids. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling. Dichloromethane (DCM) is selected as an inert, aprotic solvent that provides good solubility for the reactants.

Experimental Workflow

Caption: Workflow for a standard HATU-mediated amide coupling.

Step-by-Step Methodology

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-amino-6-methoxypicolinate (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the stirred solution.

-

Activation: Cool the flask to 0°C in an ice bath. Add HATU (1.2 equivalents) portion-wise over 5 minutes. The solution may turn yellow.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired amide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

Ethyl 3-amino-6-methoxypicolinate is more than just a chemical on a shelf; it is a gateway to innovation in drug discovery and agrochemical science. The integrity of this starting material is a direct predictor of experimental success. By adopting a rigorous, evidence-based approach to supplier qualification—one that treats procurement with the same seriousness as experimentation—researchers can mitigate risks associated with reagent quality. This guide provides the framework for making informed sourcing decisions and effectively utilizing this versatile building block, thereby upholding the principles of accuracy, reliability, and scientific integrity.

References

- BLD Pharm. (n.d.). Ethyl 3-amino-6-methylpicolinate.

- ECHEMI. (n.d.). Buy Ethyl3-aMino-6-Methoxypicolinate from HANGZHOU LEAP CHEM CO., LTD.

- PureSynth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability.

- National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.

- U.S. Environmental Protection Agency (EPA). (n.d.). Quality Control Guidelines for SAM Chemical Methods.

- MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.

- Unknown Source. (2025, August 10).

- ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.

- ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.

- Labcompare.com. (2015, June 5). Standards and Reagents.

- Aaronchem. (n.d.). Ethyl 3-amino-6-cyclopropylpicolinate.

- ResearchGate. (n.d.). (PDF) Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate.

- PubMed Central (PMC). (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.

- Simson Pharma Limited. (n.d.). (Z)-Ethyl 3-aminobut-2-enoate.

- MySkinRecipes. (n.d.). Ethyl 3-amino-6-methoxypicolinate.

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-amino-6-methoxypicolinate [myskinrecipes.com]

- 4. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 908832-89-3|Ethyl 3-amino-6-methylpicolinate|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. 908833-43-2 | MFCD18382756 | Ethyl 3-amino-6-cyclopropylpicolinate [aaronchem.com]

- 9. pure-synth.com [pure-synth.com]

- 10. epa.gov [epa.gov]

- 11. reagent.co.uk [reagent.co.uk]

Biological activity of Ethyl 3-amino-6-methoxypicolinate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 3-Amino-6-Methoxypicolinate Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Within this broad class, picolinate derivatives—pyridine rings substituted with a carboxylic acid or its ester—serve as versatile building blocks for molecules with a wide spectrum of biological activities.[1] This guide focuses on the derivatives of Ethyl 3-amino-6-methoxypicolinate, a specific and promising core structure. We will explore the synthesis, multifaceted biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—and the underlying mechanisms of action for this class of compounds. This document is intended for researchers, scientists, and drug development professionals, providing both high-level scientific insights and detailed, actionable experimental protocols to facilitate further investigation and application.

The Ethyl 3-Amino-6-Methoxypicolinate Scaffold: A Privileged Structure

The Ethyl 3-amino-6-methoxypicolinate core combines several key features that make it an attractive starting point for drug discovery:

-

The Picolinate Moiety: This structure is an excellent π-acceptor ligand, capable of forming stable complexes with various transition metal ions, which can be a crucial aspect of its biological activity.[2][3]

-

The Amino Group (Position 3): The primary amine at the 3-position is a critical handle for synthetic modification. It allows for the straightforward formation of amides, sulfonamides, and other derivatives, enabling the exploration of structure-activity relationships (SAR).

-

The Methoxy Group (Position 6): The electron-donating methoxy group can influence the electronic properties of the pyridine ring, potentially modulating the compound's reactivity, binding affinity, and metabolic stability.

-

The Ethyl Ester: This group enhances lipophilicity compared to the free carboxylic acid, which can improve cell membrane permeability. It can also function as a prodrug, undergoing hydrolysis by intracellular esterases to release the active carboxylic acid form.[4]

These features collectively position Ethyl 3-amino-6-methoxypicolinate derivatives as a rich area for therapeutic innovation.

General Synthetic Strategy

The synthesis of novel derivatives typically involves the modification of the 3-amino group. A generalized, multi-step synthetic approach allows for the creation of a diverse library of compounds for biological screening.

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical picolinate derivative.

Experimental Protocol: In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay

This assay provides a rapid and reliable method to screen compounds for anti-inflammatory properties by measuring their ability to inhibit heat-induced protein denaturation. [5] Objective: To evaluate the ability of a test compound to prevent the denaturation of bovine serum albumin (BSA), a process analogous to protein denaturation in inflammatory responses.

Materials:

-

Test picolinate derivatives

-

Bovine Serum Albumin (BSA), 1% solution

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac Sodium (standard anti-inflammatory drug)

-

UV-Vis Spectrophotometer

-

Water bath (72°C)

Procedure:

-

Reaction Mixture Preparation:

-

Prepare stock solutions of the test derivatives and Diclofenac Sodium (e.g., 1000 µg/mL in a suitable solvent).

-

In a set of test tubes, prepare the following mixtures:

-

Test: 2 mL of various concentrations of the test compound (e.g., 50, 100, 200, 400, 800 µg/mL) + 0.5 mL of 1% BSA solution.

-

Standard: 2 mL of various concentrations of Diclofenac Sodium + 0.5 mL of 1% BSA solution.

-

Control (Product Control): 2 mL of PBS + 0.5 mL of 1% BSA solution.

-

-

-

Incubation:

-

Incubate all test tubes at 37°C for 20 minutes.

-

Transfer the tubes to a water bath and heat at 72°C for 5 minutes to induce denaturation.

-

-

Measurement:

-

Cool the solutions to room temperature.

-

Measure the absorbance (turbidity) of each solution at 660 nm using a UV-Vis spectrophotometer. Use PBS as the blank.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

-

Analysis:

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation). A higher % inhibition indicates stronger anti-inflammatory activity.

-

Anticancer Activity: Targeting Malignant Cells

Pyridine derivatives are a cornerstone of modern oncology, with many compounds demonstrating potent antiproliferative activity through diverse mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. [6][7]Picolinic acid itself has been shown to retard tumor growth, and its derivatives are being explored for their ability to chelate metal ions from critical proteins like zinc-finger transcription factors, thereby disrupting cancer cell proliferation. [8][9]

Mechanism of Action: Induction of Apoptosis

A key goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells. Picolinate derivatives may trigger apoptosis through various mechanisms, including:

-

ROS Generation: Creating intracellular oxidative stress that damages cellular components and initiates the apoptotic cascade.

-

Mitochondrial Disruption: Causing the release of cytochrome c from mitochondria, which activates caspases.

-

Enzyme Inhibition: Targeting key enzymes involved in cell survival and proliferation, such as kinases or topoisomerases. [1][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scihub.org [scihub.org]

- 3. Antimicrobial activity some transition metal picolinates – Science Huβ Publishing- Leading the Information Highway [scihub.org]

- 4. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]

- 8. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 9. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of Ethyl 3-amino-6-methoxypicolinate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of bioactive compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an invaluable building block for medicinal chemists. Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. Within this important class of heterocycles, Ethyl 3-amino-6-methoxypicolinate has emerged as a particularly valuable intermediate, offering a strategic entry point for the synthesis of complex and highly functionalized therapeutic agents. This guide provides an in-depth technical overview of the synthesis, properties, and core applications of Ethyl 3-amino-6-methoxypicolinate, with a particular focus on its pivotal role in the development of targeted cancer therapies.

Physicochemical Properties and Synthesis

Ethyl 3-amino-6-methoxypicolinate is a crystalline solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 88-92 °C |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

| CAS Number | 886365-38-4 |